N-(4-bromophenyl)-3-methoxy-N-methylpropanamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-3-methoxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-13(11(14)7-8-15-2)10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSAMAFKZVMSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-methoxy-N-methylpropanamide typically involves the reaction of 4-bromoaniline with 3-methoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of N-(4-substituted phenyl)-3-methoxy-N-methylpropanamide derivatives.
Oxidation: Formation of 3-methoxypropanoic acid derivatives.
Reduction: Formation of N-(4-bromophenyl)-3-methoxy-N-methylamine.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(4-bromophenyl)-3-methoxy-N-methylpropanamide. Its efficacy against various bacterial strains has been investigated, showcasing its potential as an antibacterial agent. For instance, research demonstrated that derivatives of this compound exhibited significant bactericidal activity, suggesting its use in developing new antibiotics .
Analgesic and Anti-inflammatory Properties
The compound has also been explored for its analgesic and anti-inflammatory effects. In experimental models, it showed promise in reducing pain and inflammation, which could lead to its application in pain management therapies .
Materials Science Applications
Polymer Chemistry
this compound serves as a valuable building block in polymer synthesis. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Studies indicate that polymers derived from this compound exhibit improved tensile strength and flexibility compared to conventional materials .
Photonic Devices
The compound's optical properties have been investigated for potential applications in photonic devices. Its ability to modulate light transmission makes it suitable for use in optical filters and waveguides, contributing to advancements in telecommunications technology .
Chemical Intermediate
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine substituent allows for further functionalization, making it a versatile precursor in organic synthesis. Research has outlined synthetic routes that efficiently convert this compound into more complex structures with desired biological activities .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the amide moiety can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity towards its targets, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their substituents, and reported biological activities:
Key Research Findings
Halogen Substituent Effects
- In N-(halophenyl)maleimides (F, Cl, Br, I), halogen size minimally impacts inhibitory potency against monoacylglycerol lipase (MGL).
Methoxy Group Positioning
- 3-Bromo-N-(4-methoxyphenyl)propionamide (methoxy on phenyl) vs. the target compound (methoxy on propanamide):
Heterocyclic vs. Linear Backbones
- Pyridazinone-containing analogs (e.g., FPR2 agonists in ) demonstrate enhanced receptor activation due to the heterocyclic ring’s planar structure, which facilitates π-π stacking in binding pockets. The target compound’s linear propanamide backbone may limit such interactions but could improve metabolic stability .
Electron-Withdrawing vs. Electron-Donating Groups
- N-(4-Bromophenyl)-3-(4-nitrophenyl)-3-oxopropanamide (nitro group) vs. Methoxy groups improve solubility and may modulate interactions with hydrophobic protein pockets .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : The N-methyl group in the target compound may block oxidative deamination, extending half-life compared to unmethylated analogs .
- Toxicity : Brominated aromatics can pose metabolic challenges (e.g., debromination pathways), whereas methoxy groups are generally metabolized to less toxic products .
Biological Activity
N-(4-bromophenyl)-3-methoxy-N-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a brominated phenyl group, a methoxy group, and an amide functional group. Its molecular formula contributes to its biological interactions, allowing it to engage with various molecular targets in biological systems.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Anticancer Activity : Several studies suggest that derivatives of N-(4-bromophenyl) compounds exhibit selective toxicity towards cancer cells. The presence of the bromophenyl moiety may enhance the interaction with cancer-related targets.
- Antiviral Properties : Similar compounds have demonstrated antiviral effects against various viruses, including Hepatitis B virus (HBV). The mechanism often involves modulation of intracellular proteins that inhibit viral replication.
- Antimicrobial Effects : Compounds with similar structures have shown potential as antimicrobial agents, indicating that this compound may also possess these properties.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or viral replication.
- Modulation of Signal Transduction Pathways : It could interact with pathways critical for cell survival and proliferation, such as NF-κB or MAPK pathways.
- Interaction with Cellular Proteins : The amide and methoxy groups can form hydrogen bonds with target proteins, influencing their activity.
Research Findings and Case Studies
-
Anticancer Studies :
- A study focusing on the structure-activity relationship (SAR) of similar compounds found that modifications to the bromophenyl group significantly impacted anticancer potency. Compounds with electron-withdrawing groups showed enhanced activity against certain cancer cell lines .
- Another investigation highlighted that N-(4-bromophenyl) derivatives inhibited Gli1-mediated transcription, a pathway often upregulated in tumors .
- Antiviral Activity :
- Toxicity and Pharmacokinetics :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Osthole | Natural product; similar methoxy and phenolic groups | Neuroprotective, anticancer |
| N-[4-(bromophenyl)]propanamide | Contains bromobenzene and amide | Antimicrobial, anti-inflammatory |
| 3-Methoxy-N-(phenyl)propanamide | Features methoxy and phenolic structures | Anticancer, analgesic |
This comparison illustrates how structural variations influence biological activity, emphasizing the unique potential of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-3-methoxy-N-methylpropanamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via the Mannich reaction , where a methylene-active ketone reacts with a dialkylamine hydrochloride and formaldehyde. For example, analogous structures (e.g., 3-(4-bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium chloride) are synthesized using polyformaldehyde and ethanol under reflux, followed by purification via recrystallization .
- Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How should researchers characterize the molecular structure of this compound?
- Techniques :
- X-ray crystallography : Use SHELX software for structure solution and refinement. Single-crystal diffraction data (Mo-Kα radiation, λ = 0.71073 Å) can resolve bond lengths and angles with <0.01 Å precision .
- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch ~1650 cm⁻¹, methoxy C-O ~1250 cm⁻¹) and ¹H/¹³C NMR (e.g., N-methyl protons at δ ~3.0 ppm, aromatic protons at δ ~7.5 ppm) .
Q. What safety protocols are critical during experimental handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Waste Management : Segregate halogenated organic waste in labeled containers and dispose via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can conflicting kinetic data in polymerization studies involving this compound be resolved?
- Case Study : In thermal initiation of methyl methacrylate, vanadium complexes (e.g., [VO(BrC₆H₄N:C₆H₄)₂OCH₃]) show a monomer dependency (order = 1.8) and initiator dependency (order = 0.5). Contradictions may arise from side reactions or solvent effects.
- Resolution : Conduct controlled experiments with varying monomer/initiator ratios (e.g., [M]/[I] = 50–200) in anhydrous toluene. Monitor conversion via gravimetry and GC-MS to detect side products .
Q. What strategies are effective for analyzing byproducts in radical-mediated reactions involving this compound?
- Example : In visible light/silane-mediated C(sp³)–C(sp³) coupling, alkyl radicals may form undesired adducts.
- Method : Use high-resolution Q-TOF mass spectrometry (negative ion mode, ESI) to identify byproducts. Compare fragmentation patterns with computational models (e.g., PubChem CID data) .
Q. How can crystallographic disorder in the 4-bromophenyl moiety be addressed during refinement?
- Approach : In SHELXL, apply PART instructions to model disordered bromine atoms. Use ISOR and SIMU restraints to stabilize thermal parameters. Validate with R1 < 5% and wR2 < 12% .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Tools : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Compare with experimental Hammett σ values for substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
